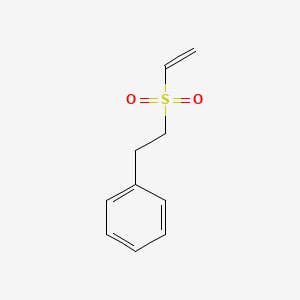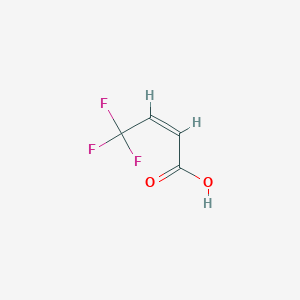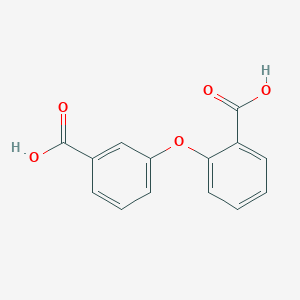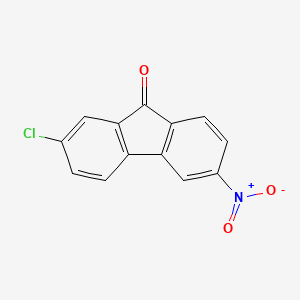
2-Ethenylsulfonylethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylsulfonylethylbenzene is an organic compound with the molecular formula C10H12O2S It is a derivative of ethylbenzene, featuring an ethenylsulfonyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylsulfonylethylbenzene typically involves the sulfonylation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylsulfonylethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Ethenylsulfonylethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenylsulfonylethylbenzene involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound of interest for drug development and biochemical research.
Comparación Con Compuestos Similares
Ethylbenzene: A simpler derivative without the sulfonyl group.
Styrene: Contains a vinyl group instead of an ethenylsulfonyl group.
Toluene: Similar aromatic structure but with a methyl group.
Uniqueness: 2-Ethenylsulfonylethylbenzene is unique due to the presence of the ethenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
87157-78-6 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-ethenylsulfonylethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
SGLCABMIBLRFOV-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)


![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)





![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)
